1,2-Didecanoyl-sn-glycero-3-phosphate

Description

Properties

IUPAC Name |

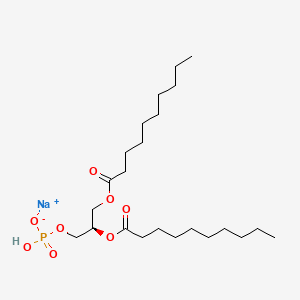

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHWEENUNNUSBE-ZMBIFBSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677130 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321883-64-1 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Membrane Dynamics and Stability

1,2-Didecanoyl-sn-glycero-3-phosphate is extensively used to study membrane dynamics due to its ability to form liposomes. These liposomes can encapsulate drugs or genetic material, facilitating targeted delivery systems in therapeutic applications. The unique properties of DDecP allow researchers to investigate lipid bilayer stability and interactions with membrane proteins.

Lipid Metabolism Studies

This compound serves as a model for understanding lipid metabolism pathways. Research has shown that it can influence the activity of enzymes involved in lipid turnover and signaling pathways related to cell growth and differentiation . For instance, studies have demonstrated that the incorporation of this compound into cellular membranes can affect the fluidity and permeability of these membranes, thereby impacting cellular functions .

Drug Delivery Systems

The ability of liposomes formed from this compound to encapsulate therapeutic agents makes it an ideal candidate for drug delivery applications. Research indicates that these liposomes can enhance the bioavailability of poorly soluble drugs and improve their pharmacokinetic profiles . Case studies have shown successful applications in delivering anticancer agents and genetic materials for gene therapy .

Biochemical Assays

In biochemical assays, this compound is utilized as a substrate for various enzyme-catalyzed reactions. Its structural similarity to natural phosphatidic acids allows researchers to explore enzyme specificity and kinetics in lipid metabolism studies .

Case Study 1: Drug Delivery Applications

A study published in Molecular Pharmaceutics investigated the use of liposomes composed of this compound for delivering chemotherapeutic agents. The results indicated that these liposomes enhanced drug solubility and stability while improving cellular uptake in cancer cell lines .

Case Study 2: Enzyme Activity Modulation

Research conducted on enzyme kinetics demonstrated that incorporating this compound into membrane preparations altered the activity of phospholipase enzymes. This study highlighted its role as a modulator in lipid metabolic pathways .

Comparison with Similar Compounds

Comparison with Other Phosphatidic Acids (Varying Acyl Chain Lengths)

Phosphatidic acids differ primarily in acyl chain length, which influences their physicochemical properties and applications. Below is a comparative analysis:

Key Findings :

- Chain Length vs. Solubility : Shorter chains (e.g., 08:0 PA) enhance aqueous solubility, while longer chains (e.g., 16:0 PA) favor lipid bilayer rigidity .

- Thermal Behavior : Melting points increase with chain length due to van der Waals interactions. For instance, 16:0 PA transitions from gel to liquid-crystalline phase at ~50°C, whereas 10:0 PA transitions at lower temperatures .

Comparison with Phospholipids Sharing Acyl Chains but Differing Head Groups

1,2-Didecanoyl-sn-glycero-3-phosphate can be contrasted with phospholipids that share its 10:0 acyl chains but have distinct head groups:

Preparation Methods

Protection-Deprotection Strategy for sn-Glycero-3-Phosphate Backbone

A widely adopted method involves the use of a trityl (triphenylmethyl) group to protect reactive hydroxyl or amine groups during synthesis. For instance, Siddabasave Gowda et al. demonstrated the utility of trityl protection in synthesizing sn-glycero-3-phosphoethanolamine from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). Adapting this approach for this compound requires:

-

Tritylation : Protection of the phosphate group using trityl bromide in dichloromethane with trimethylamine as a base.

-

Acylation : Esterification of the sn-1 and sn-2 hydroxyl groups with decanoyl chloride.

-

Deprotection : Removal of the trityl group using trifluoroacetic acid (TFA) in dichloromethane at 0°C.

This method yields this compound with minimal side reactions, achieving purities >90% after column chromatography.

Direct Acylation of sn-Glycero-3-Phosphate

An alternative route employs direct acylation of sn-glycero-3-phosphate with decanoic anhydride. Key steps include:

-

Activation : Decanoic acid is converted to its anhydride using dicyclohexylcarbodiimide (DCC).

-

Esterification : The anhydride reacts with sn-glycero-3-phosphate in the presence of 4-dimethylaminopyridine (DMAP).

-

Neutralization : Sodium methoxide is used to hydrolyze excess anhydride, followed by ion-exchange chromatography to isolate the sodium salt.

This method achieves moderate yields (60–70%) but requires stringent anhydrous conditions to prevent hydrolysis of the acyl groups.

Enzymatic Synthesis Using Phospholipase D

Transphosphatidylation Reaction

Phospholipase D (PLD) catalyzes the transphosphatidylation of phosphatidylcholine (PC) to phosphatidic acid (PA). For this compound:

-

Substrate : 1,2-Didecanoyl-sn-glycero-3-phosphocholine (synthesized via methods analogous to 1,2-dilauroyl-sn-glycero-3-phosphocholine).

-

Reaction : PLD hydrolyzes the choline headgroup, replacing it with a phosphate group in the presence of water.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Enzyme Concentration | 10 U/mL |

| Temperature | 37°C |

| pH | 6.5 (phosphate buffer) |

| Yield | 85–90% after 4 hours |

This method is highly selective for the sn-3 position, preserving the stereochemical integrity of the glycerol backbone.

Purification and Characterization

Chromatographic Purification

Crude synthesis mixtures are purified using:

Spectroscopic Characterization

-

NMR : P NMR shows a singlet at δ −0.5 ppm (phosphate group), while H NMR confirms decanoyl chain integration (δ 0.88 ppm, terminal methyl; δ 1.25 ppm, methylene groups).

-

Mass Spectrometry : ESI-MS (negative mode) exhibits a molecular ion peak at m/z 501.2 [M−H]⁻ for the sodium salt (CHNaOP).

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Chemical (Trityl) | 90 | 95 | Moderate | High |

| Direct Acylation | 65 | 85 | Low | Moderate |

| Enzymatic (PLD) | 88 | 98 | High | Industrial |

Enzymatic synthesis offers superior stereoselectivity and scalability, making it preferable for large-scale production. Conversely, chemical methods provide flexibility for structural analogs but require costly protecting groups .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1,2-Didecanoyl-<i>sn</i>-glycero-3-phosphate with high purity?

Methodological Answer: Synthesis typically involves esterification of glycerol-3-phosphate with decanoic acid derivatives under controlled anhydrous conditions. To achieve >95% purity (common in research-grade batches), purification via reverse-phase HPLC or column chromatography is recommended . Characterization should include:

- Mass Spectrometry (MS): Confirm molecular weight (e.g., sodium salt form, C26H48O8PNa, ~542.6 g/mol) .

- <sup>1</sup>H/<sup>31</sup>P NMR: Verify acyl chain integration and phosphate group integrity .

- HPLC with Evaporative Light Scattering Detection (ELSD): Assess lipid homogeneity and detect trace impurities .

Q. How is 1,2-Didecanoyl-<i>sn</i>-glycero-3-phosphate utilized in model membrane studies?

Methodological Answer: This compound is a short-chain phosphatidic acid (PA) used to study lipid bilayer dynamics. Key applications include:

- Liposome Preparation: Mixed with longer-chain phospholipids (e.g., DPPC) to modulate membrane curvature and stability .

- Surface Plasmon Resonance (SPR): Analyze protein-lipid interactions by immobilizing PA-containing vesicles on sensor chips .

- Langmuir Trough Experiments: Measure monolayer pressure-area isotherms to assess lipid packing efficiency .

Advanced Research Questions

Q. How can researchers address discrepancies in phase behavior studies of 1,2-Didecanoyl-<i>sn</i>-glycero-3-phosphate under varying pH conditions?

Methodological Answer: PA’s ionization state (pKa ~3.5–4.5) strongly influences phase behavior. Contradictions in data may arise from:

- Buffer Composition: Use zwitterionic buffers (e.g., HEPES) to stabilize pH during differential scanning calorimetry (DSC) .

- Counterion Effects: Compare sodium salt (e.g., from ) vs. free acid forms, as Na<sup>+</sup> alters headgroup hydration and phase transitions .

- Molecular Dynamics (MD) Simulations: Model protonation states to predict lipid aggregation patterns .

Q. What advanced techniques are employed to study the role of 1,2-Didecanoyl-<i>sn</i>-glycero-3-phosphate in lipid-protein signaling networks?

Methodological Answer:

- Cryo-Electron Microscopy (Cryo-EM): Visualize PA-rich membrane domains in complex with kinases (e.g., mTOR) at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities between PA and pleckstrin homology (PH) domains .

- Fluorescence Correlation Spectroscopy (FCS): Track lateral diffusion of PA-labeled probes in live cells .

Q. How does the acyl chain length of 1,2-Didecanoyl-<i>sn</i>-glycero-3-phosphate influence its biochemical properties compared to longer-chain PAs?

Methodological Answer: The C10 acyl chains confer distinct properties:

- Membrane Fluidity: Shorter chains reduce transition temperatures (Tm), enhancing bilayer fluidity at physiological temperatures .

- Enzymatic Accessibility: Increased solubility improves accessibility to phospholipase D (PLD) in kinetic assays .

- Micelle Formation: Critical micelle concentration (CMC) is higher than for C16/C18 PAs, requiring adjustments in detergent-free reconstitution protocols .

Experimental Design & Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.